3,4-(Methylenedioxy)thiophenol
Overview
Description
3,4-(Methylenedioxy)thiophenol is an organic compound with the molecular formula C7H6O2S. It is also known as 1,3-benzodioxole-5-thiol. This compound is characterized by the presence of a methylenedioxy group attached to a thiophenol moiety. It is a white crystalline solid with a melting point of 63-65°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-(Methylenedioxy)thiophenol involves the use of thiocyanic acid and 1,3-benzodioxol-5-yl ester. The reaction typically occurs in the presence of sodium bis(2-methoxyethoxy)aluminium dihydride in benzene at temperatures ranging from 5 to 10°C .
Industrial Production Methods
The industrial production of this compound often involves the oxidation of 3,4-methylenedioxyacetophenone using hydrogen peroxide in a toluene and formic acid solution. The resulting product is then hydrolyzed, neutralized, and rectified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
3,4-(Methylenedioxy)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated thiophenol derivatives.
Scientific Research Applications
3,4-(Methylenedioxy)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3,4-(Methylenedioxy)thiophenol involves its interaction with various molecular targets. The methylenedioxy group can participate in electron-donating interactions, while the thiol group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-(Methylenedioxy)phenol: Similar structure but lacks the thiol group.
3,4-(Methylenedioxy)aniline: Contains an amino group instead of a thiol group.
3,4-(Methylenedioxy)benzaldehyde: Contains an aldehyde group instead of a thiol group.
Uniqueness
3,4-(Methylenedioxy)thiophenol is unique due to the presence of both the methylenedioxy and thiol groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-benzodioxole-5-thiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUKSOMAQSVSMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374939 | |
Record name | 3,4-(Methylenedioxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-08-8 | |
Record name | 3,4-(Methylenedioxy)thiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5274-08-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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